molecular formula C17H22N2OS2 B4947276 3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4947276
M. Wt: 334.5 g/mol
InChI Key: ACXZLTAPXZPLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes an allyl group, a tert-butyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring system through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated aromatic compound under basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the benzothieno intermediate in the presence of a base.

    Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction, where a thiol reacts with the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone
  • 2,7-dioctyl1benzothieno3,2-bbenzothiophene

Uniqueness

Compared to similar compounds, 3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the allyl, tert-butyl, and sulfanyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

7-tert-butyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-5-8-19-15(20)13-11-7-6-10(17(2,3)4)9-12(11)22-14(13)18-16(19)21/h5,10H,1,6-9H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZLTAPXZPLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.